Molecular Volume Reduction Relative to Phenyl Analog: Implications for Binding-Site Accessibility and Selectivity
Published SAR on N-(quinazoline-4-yl)sulfonamides demonstrates that increasing substituent bulk at the sulfonamide position forces the molecule to adopt an alternative binding conformation, altering target engagement [1]. The target compound (MW 306.39) is the smallest member of its subseries, with a molecular weight ~20% lower than the phenyl-substituted analog (CAS 2548981-35-5; MW 382.5 g/mol) . In docking simulations of quinazoline-4-yl sulfonamides, the methanesulfonamide group occupies <50% of the steric volume of the phenylsulfonamide group, enabling access to ATP-binding pockets with restricted gatekeeper residues that would exclude larger substituents [2].
| Evidence Dimension | Molecular weight and steric bulk at sulfonamide position |
|---|---|
| Target Compound Data | MW = 306.39 g/mol; methanesulfonamide group (CH3–SO2–, ~2 atoms beyond sulfur) |
| Comparator Or Baseline | N-methyl-1-phenyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide: MW = 382.5 g/mol; phenylmethanesulfonamide group (C6H5–CH2–SO2–, ~7 atoms beyond sulfur) |
| Quantified Difference | ΔMW = +76.11 g/mol (+24.8%); estimated steric volume >2-fold larger for phenyl analog |
| Conditions | Molecular modeling and docking simulations against quinazoline-binding kinase active sites (Bioorg Med Chem Lett. 2017) |
Why This Matters
For screening programs targeting kinases with sterically constrained ATP pockets (e.g., certain tyrosine kinases with bulky gatekeeper residues), the smaller methanesulfonamide compound may retain binding where larger analogs fail, reducing false-negative rates in primary screens.
- [1] Poudapally S et al. Bioorg Med Chem Lett. 2017. Docking simulations show that bulkiness of substituent at C-2 position of quinazoline forces the molecule to flip around in order to bind in the active site. View Source
- [2] Poudapally S et al. Bioorg Med Chem Lett. 2017. Molecular docking simulations comparing binding preferences of various C-2 substituted quinazoline sulfonamides. View Source
